
Comparative Toxicity Profile of T-2000: A Guide
for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: T-2000

CAS No.: 97846-21-4

Cat. No.: B1682866

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of T-2000 (1,3-

bis(methoxymethyl)-5,5-diphenyl-1,3-diazinane-2,4,6-trione), an investigational drug that has

been evaluated for the treatment of essential tremor and myoclonus. Due to the limited public

availability of preclinical toxicology data for T-2000, this comparison focuses on clinical trial

findings and contrasts them with the established toxicity profiles of alternative treatments,

including propranolol and primidone (and its active metabolite, phenobarbital).

Executive Summary
T-2000, a derivative of barbituric acid, has been investigated in clinical trials for movement

disorders. While specific quantitative preclinical toxicity data such as the median lethal dose

(LD50) and No-Observed-Adverse-Effect Level (NOAEL) for T-2000 are not publicly available,

clinical studies provide insights into its adverse effect profile in humans. This guide synthesizes

the available information on T-2000 and compares it with established first-line therapies for

essential tremor, offering a resource for researchers in the field of neurology and drug

development.
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Comparative Toxicity Data
The following table summarizes the available toxicity data for T-2000 and its therapeutic

alternatives. It is important to note the different nature of the data presented: for T-2000, the

information is based on qualitative adverse effects reported in clinical trials, whereas for the

alternatives, quantitative animal toxicity data (LD50) are available.
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Compound
Chemical
Class

Indication(s)
Available
Toxicity Data

Common
Adverse
Effects

T-2000
Barbiturate

Derivative

Essential Tremor,

Myoclonus

Human (Clinical

Trials): Minimal

side-effects

reported,

consistent with

the barbiturate

class. No

quantitative data

(e.g., LD50,

NOAEL) is

publicly

available.[1][2]

Sedation is an

expected side

effect at high

blood levels.[3]

Propranolol Beta-Blocker

Essential Tremor,

Hypertension,

Angina

Rat (Oral LD50):

466 mg/kg[4][5]

Mouse (Oral

LD50): 320

mg/kg[4] Rat

(NOAEL): 20

mg/kg/day

(neurologic

developmental

toxicity)[6]

Fatigue,

bradycardia

(slow heart rate),

hypotension (low

blood pressure),

depression,

impotence.[7]

Primidone

Anticonvulsant

(metabolized to

Phenobarbital)

Essential Tremor,

Seizures

Rat (Oral LD50):

1500 mg/kg[8][9]

[10][11] Mouse

(Oral LD50): 280

mg/kg[8][10]

Sedation,

nausea, vertigo,

ataxia (loss of

coordination),

confusion, acute

toxic reaction

upon initiation.[7]

Phenobarbital Barbiturate Seizures,

Sedation

Rat (Oral LD50):

162 mg/kg Rat

(Oral LD50 for

Sedation,

lethargy, ataxia,

paradoxical
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sodium salt): 660

mg/kg

excitement,

respiratory

depression.

Experimental Protocols
Detailed experimental protocols for the specific preclinical toxicity studies of T-2000 are not

publicly available. However, standard methodologies are employed in drug development to

assess safety. Below are detailed descriptions of key experiments typically conducted for a

compound like T-2000.

Acute Oral Toxicity Assessment (Following OECD
Guideline 423)
This method is designed to determine the acute oral toxicity of a substance and allows for its

classification according to the Globally Harmonised System (GHS).

1. Principle: A stepwise procedure is used where a small group of animals (typically three

female rats) is dosed at a defined level.[7] The outcome (mortality or survival) determines the

next step: dosing at a higher or lower level, or cessation of testing. This method minimizes the

number of animals required.

2. Animal Model: Young, healthy, non-pregnant female rats are typically used. The weight

variation of the animals should be minimal.

3. Housing and Feeding: Animals are housed in standard cages with controlled temperature,

humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad

libitum.

4. Dosing: The test substance is administered orally by gavage in a single dose. The volume

administered should not exceed a standard limit (e.g., 1-2 mL/100g body weight).

5. Starting Dose Levels: The test can be initiated at one of several fixed dose levels (e.g., 5, 50,

300, or 2000 mg/kg body weight) based on any prior knowledge of the substance's toxicity.
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6. Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes

in body weight for at least 14 days. Observations are frequent on the day of dosing and at least

daily thereafter.

7. Endpoint: The test allows for the classification of the substance into a GHS toxicity category

based on the observed mortality at different dose levels. It provides an estimated range for the

LD50 value.

8. Necropsy: At the end of the observation period, all surviving animals are euthanized and

subjected to a gross necropsy.

In Vitro Cytotoxicity Assay (e.g., MTT Assay on Neuronal
Cells)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an

indicator of cell viability, proliferation, and cytotoxicity.

1. Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase

enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan

produced is proportional to the number of living cells.

2. Cell Culture: Primary neuronal cultures or a relevant neuronal cell line (e.g., SH-SY5Y) are

seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24-48

hours.

3. Treatment: The cells are then treated with various concentrations of the test compound (T-
2000) and control substances for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Incubation: After the treatment period, the culture medium is replaced with a fresh

medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours

at 37°C to allow for the formation of formazan crystals.

5. Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide - DMSO or a sodium dodecyl

sulfate - SDS solution) is added to each well to dissolve the insoluble formazan crystals.
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6. Absorbance Measurement: The absorbance of the resulting colored solution is measured

using a microplate spectrophotometer at a wavelength between 500 and 600 nm.

7. Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells).

The concentration of the compound that causes a 50% reduction in cell viability (IC50) can be

calculated.

Signaling Pathways and Mechanism of Action
As a barbiturate derivative, T-2000 is presumed to exert its therapeutic and toxic effects

primarily through the modulation of neurotransmitter systems in the central nervous system,

particularly the GABAergic and glutamatergic pathways.

GABAergic Signaling Pathway
Barbiturates are known to enhance the inhibitory effects of the neurotransmitter gamma-

aminobutyric acid (GABA) by binding to the GABA-A receptor. This action increases the

duration of the opening of the chloride ion channel, leading to an influx of chloride ions and

hyperpolarization of the neuron, which makes it less likely to fire an action potential. This

enhanced inhibition is thought to contribute to the anti-tremor and anticonvulsant effects of

barbiturates.
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Caption: T-2000 enhances GABAergic inhibition by potentiating GABA-A receptor activity.
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Glutamatergic Signaling Pathway
In addition to their effects on the GABA system, some barbiturates can also inhibit the

excitatory effects of glutamate, the primary excitatory neurotransmitter in the brain. They can

block AMPA and kainate receptors, which are types of ionotropic glutamate receptors. This dual

action of enhancing inhibition and reducing excitation contributes to the overall central nervous

system depressant effects of barbiturates.
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Caption: T-2000 may reduce neuronal excitation by inhibiting glutamate receptors.

Experimental Workflow for Preclinical Toxicity
Assessment
The following diagram illustrates a general workflow for the preclinical safety and toxicity

assessment of a new chemical entity like T-2000, leading up to clinical trials.
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Caption: General workflow for preclinical toxicity assessment of a new drug candidate.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1682866/docs?utm_src=pdf-body-img#comparative-toxicity-profile-of-t-2000-a-guide-for-researchers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682866?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
T-2000 represents a potential therapeutic agent for movement disorders, and initial clinical

findings suggest a safety profile consistent with its drug class. However, the absence of publicly

available quantitative preclinical toxicology data makes a direct and comprehensive

comparison with established treatments challenging. This guide provides a framework for

understanding the potential toxicity of T-2000 by examining its clinical adverse effects, the

known toxicity of its alternatives, and the standard experimental procedures used to evaluate

drug safety. Further disclosure of preclinical data would be necessary for a more definitive

comparative assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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